N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- 2-fluorophenyl group: An electron-withdrawing substituent linked to the acetamide nitrogen.
- 4-methyl-5-(thiophen-2-yl)-1,2,4-triazole core: A heterocyclic scaffold with a sulfur-containing thiophene moiety.
- Sulfanyl bridge: Connects the triazole ring to the acetamide, enhancing structural flexibility and interaction with biological targets.
This compound belongs to a class of molecules studied for their antimicrobial, anti-inflammatory, and antifungal properties, attributed to the synergistic effects of the triazole, thiophene, and fluorophenyl groups .
Properties
Molecular Formula |
C15H13FN4OS2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13FN4OS2/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
ANKWXOKRKWROFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Synthesis
The 1,2,4-triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative pathway involves:
-
Thiosemicarbazide Formation : Reaction of methyl hydrazinecarbimidothioate with 2-thiophenecarbonyl chloride yields 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Cyclization Optimization : Microwave-assisted synthesis at 120°C for 15 minutes improves yield (82%) compared to conventional reflux (65%).
Key Reaction :
Industrial-Scale Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 88 | 95 |
| Ethanol | 80 | 72 | 89 |
| Acetonitrile | 50 | 68 | 92 |
Polar aprotic solvents (e.g., DMF) maximize nucleophilicity of the thiol group.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
-
FT-IR : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 65 | 8 | 12.5 | Moderate |
| Microwave-Assisted | 82 | 0.4 | 9.8 | High |
| Solvent-Free | 78 | 3 | 7.2 | High |
Microwave-assisted synthesis offers the best balance of efficiency and cost.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its effectiveness against various bacterial strains:
- Antibacterial Properties : In vitro studies show activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Compounds with the 1,2,4-triazole scaffold are also recognized for their antifungal properties. This compound has been compared to established antifungal agents like fluconazole:
- Efficacy Against Fungi : Exhibits comparable or superior activity against species such as Candida albicans.
Anticancer Potential
The anticancer activity of triazole derivatives is well-documented. For instance:
- Cytotoxicity Assays : Studies report that certain triazole derivatives inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
The biological activity is thought to involve:
- Enzymatic Pathway Inhibition : Many triazoles inhibit enzymes critical for cellular metabolism.
- Interference with Nucleic Acid Synthesis : Some studies suggest effects on DNA replication or transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that derivatives exhibited significant antibacterial activity against resistant strains.
- Antifungal Research : Comparative analysis with fluconazole showed that certain analogs had enhanced antifungal efficacy.
- Cancer Cell Line Testing : Research indicated selective cytotoxicity in breast and lung cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 2-fluoro, 3-chloro) on the phenyl ring correlate with enhanced anti-inflammatory and antimicrobial activities .
- Thiophene vs. heteroaromatic substitutions : Thiophene-containing derivatives (e.g., target compound) exhibit stronger antifungal activity compared to furan or pyridine analogues .
- Alkyl chain modifications : Ethyl substituents on the triazole (e.g., compound in ) may improve solubility but reduce target specificity compared to methyl groups.
Antimicrobial Activity
- The target compound demonstrated MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming analogues with 4-methylphenyl substituents (MIC > 32 µg/mL) .
- Pyridine-containing derivatives (e.g., ) showed moderate activity (MIC = 16–32 µg/mL), suggesting thiophene’s superior π-π stacking interactions with bacterial enzymes .
Anti-Inflammatory Activity
- Fluorine at the ortho-position (2-fluorophenyl) reduced edema by 62% in carrageenan-induced rat models, compared to 55% for 3-chloro-4-fluorophenyl derivatives .
- Compounds with nitro or methoxy groups on the phenyl ring showed lower efficacy (<50%), highlighting the importance of fluorine’s electronegativity .
Biological Activity
N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a 1,2,4-triazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of thiophenyl derivatives with acetamide and fluorinated phenyl groups. A typical synthetic route may include:
- Formation of the triazole ring : Utilizing 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole as a core structure.
- Substitution reactions : Introducing the 2-fluorophenyl group via nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
- Antibacterial : In vitro studies suggest that related triazole compounds demonstrate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Compounds containing the 1,2,4-triazole scaffold are also noted for their antifungal properties. They are often compared to established antifungal agents such as fluconazole. In various assays, these compounds have exhibited comparable or superior antifungal activity against species like Candida albicans .
Anticancer Potential
The anticancer activity of triazole derivatives is well-documented. For example:
- Cytotoxicity Assays : Studies have reported that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting enzymes critical for fungal cell wall synthesis or cancer cell metabolism.
- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds may affect DNA replication or transcription processes in target cells .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Cyclocondensation : Formation of the 1,2,4-triazole core via reaction of thiosemicarbazides with carboxylic acids or esters under acidic conditions .
Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety through nucleophilic substitution between the triazole-thiol intermediate and 2-chloro-N-(2-fluorophenyl)acetamide.
Key Challenges :
- Regioselectivity : Ensuring substitution at the correct triazole position (C-3 vs. C-5) requires controlled reaction conditions (e.g., pH, temperature) .
- Purification : The sulfanyl group’s polarity necessitates advanced techniques like column chromatography or recrystallization for isolation .
- Yield Optimization : Design of Experiments (DoE) frameworks, as used in analogous triazole syntheses, can systematically optimize reaction parameters .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation combines:
- X-ray Crystallography : Provides unambiguous confirmation of the triazole ring substitution pattern and stereochemistry (e.g., as demonstrated for related triazole derivatives in ).
- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl, thiophene) and confirm regiochemistry via coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] peak matching CHFNOS) .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer : SAR analysis involves:
- Substituent Variation : Modifying the fluorophenyl, thiophene, or triazole-methyl groups to assess their impact on bioactivity (e.g., anti-exudative activity in ).
- In Vitro Assays : Testing analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines to quantify potency (IC) and selectivity .
- Computational Modeling : Docking studies using X-ray-derived structural data predict binding modes and guide rational design .
Q. How do researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies are mitigated by:
- Standardized Assay Protocols : Replicating conditions (e.g., buffer pH, incubation time) from validated studies .
- Compound Purity : HPLC (>95% purity) and elemental analysis ensure batch consistency .
- Control Experiments : Including reference compounds (e.g., indomethacin for anti-inflammatory assays) to calibrate activity measurements .
Q. What computational approaches predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina utilize X-ray crystallography data (e.g., triazole-thiol interactions in ) to simulate ligand-protein binding.
- Molecular Dynamics (MD) Simulations : Assess stability of predicted binding poses under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Quantitative models correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. What methodologies are used for comprehensive pharmacological profiling?
- Methodological Answer : Profiling includes:
- In Vitro Screening : Enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity testing (e.g., MTT assay on cancer cell lines) .
- In Vivo Models : Rodent studies evaluating efficacy in inflammation or pain models, with pharmacokinetic (PK) analysis of bioavailability and metabolism .
- ADMET Prediction : Computational tools (e.g., SwissADME) estimate absorption, distribution, and toxicity profiles .
Q. How are degradation pathways and stability under physiological conditions analyzed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline), followed by HPLC or LC-MS to identify breakdown products .
- pH Stability Profiling : Incubate in buffers (pH 1–9) to assess susceptibility to hydrolysis, particularly at the acetamide or sulfanyl linkages .
- Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
